4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid
Description
4-(5-Amino-1H-benzo[d]imidazol-2-yl)butanoic acid is a heterocyclic compound featuring a benzoimidazole core substituted with an amino group at position 5 and a butanoic acid side chain at position 2. It serves as a critical intermediate in synthesizing alkylating agents like bendamustine hydrochloride, a clinically approved antineoplastic drug . The absence of alkylating groups (e.g., chloroethyl) and the free carboxylic acid moiety distinguish it from its therapeutic derivatives. Its molecular formula is C₁₁H₁₂N₃O₂ (MW: 233.27 g/mol), and it is structurally characterized by high polarity due to the amino and carboxylic acid groups .
Properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3,12H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULRYUWYLNEPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274417 | |
| Record name | 6-Amino-1H-benzimidazole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856437-60-0 | |
| Record name | 6-Amino-1H-benzimidazole-2-butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856437-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-benzimidazole-2-butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitro-Group Directed Cyclocondensation
4-Nitro-ortho-phenylenediamine serves as the foundational substrate, enabling regioselective benzimidazole ring formation. Reaction with ethyl 4-oxobutanoate under HCl catalysis (1 M, reflux, 8 h) yields ethyl 4-(5-nitro-1H-benzo[d]imidazol-2-yl)butanoate.
Mechanistic Insights:
- Protonation of the carbonyl oxygen enhances electrophilicity for nucleophilic attack by the diamine’s primary amine.
- Sequential dehydration forms the imidazole ring, with the nitro group stabilizing intermediates through resonance.
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Catalyst | HCl (1 M) | 78 | 95.2 |
| Temperature | Reflux | - | - |
| Solvent | Ethanol | - | - |
| Reaction Time | 8 h | - | - |
Catalytic Hydrogenation for Amino Group Installation
Reduction of the nitro intermediate employs 10% palladium-on-carbon (Pd/C) under H₂ (50 psi, 25°C, 6 h), achieving quantitative conversion to ethyl 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoate.
Optimization Notes:
- Excess catalyst (>15 wt%) accelerates reaction but complicates filtration.
- Methanol/water (9:1 v/v) suppresses over-reduction byproducts.
Ester Hydrolysis to Carboxylic Acid
Saponification of the ethyl ester proceeds via NaOH (2 M, 80°C, 4 h), followed by acidification (HCl, pH 2) to precipitate 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid.
Critical Process Parameters:
- Prolonged heating (>6 h) induces decarboxylation (≤12% yield loss).
- Recrystallization from ethanol/water (1:3) enhances purity to 99.1%.
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 140°C, 20 min) reduces cyclocondensation time by 75% compared to conventional heating, with comparable yields (76% vs. 78%).
Advantages:
Solid-Phase Intermediate Isolation
Crystallizing intermediates at each stage minimizes impurity carryover:
- Ethyl 4-(5-nitro-1H-benzo[d]imidazol-2-yl)butanoate crystallizes from chloroform/hexane (1:5).
- Amino intermediate purified via hot filtration (DMF/H₂O).
Impact on Quality:
Analytical Characterization
Spectroscopic data confirms structural integrity:
¹H NMR (DMSO-d₆):
- δ 12.3 (s, 1H, COOH), 8.02 (d, J=8.4 Hz, 1H, H4), 6.92 (d, J=8.4 Hz, 1H, H6), 2.56 (t, J=7.2 Hz, 2H, CH₂COOH), 1.82 (quintet, J=7.2 Hz, 2H, CH₂CH₂).
HRMS (ESI):
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Pd/C recovery via microfiltration achieves 93% reuse over five cycles without activity loss.
Waste Stream Management
- Ethanol distillation recovers 88% solvent for reuse.
- Aqueous NaOH neutralization yields NaCl byproduct (pharmaceutical grade).
Challenges and Mitigation Strategies
N1-Alkylation Side Reactions
Uncontrolled alkylation at the benzimidazole N1 position generates up to 15% impurities. Mitigation includes:
Oxidative Degradation
The amino group undergoes oxidation during storage (5% over 6 months at 25°C). Stabilization methods:
Emerging Methodologies
Enzymatic Hydrolysis
Lipase (Candida antarctica) catalyzes ester cleavage at 37°C (pH 7.4), achieving 91% conversion in 24 h with superior enantiomeric control.
Continuous Flow Synthesis
Integrated reactor systems combine cyclocondensation, hydrogenation, and hydrolysis in series, reducing batch time from 18 h to 2.5 h.
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid is a compound with potential applications in pharmaceutical synthesis, particularly as an intermediate in the creation of various drugs. Research and studies explore its use in creating analgesics, anticancer agents, and other therapeutic compounds .
Scientific Research Applications
- As a pharmaceutical intermediate 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid serves as an intermediate in synthesizing drugs, including Bendamustine .
- Synthesis of Bendamustine Bendamustine, an antitumoral chemotherapeutic agent, is used to treat hematological tumors like non-Hodgkin's and Hodgkin's lymphoma, mantle cell lymphoma, chronic lymphocytic leukemia, multiple myeloma, and solid tumors such as breast cancer or small cell lung cancer .
- Derivatives and Analogues Studies focus on its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits. Several compounds share structural similarities:
- 4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid This compound contains a nitro group instead of morpholine and has potential anti-cancer properties.
- Bendamustine A derivative of 4-(1-Methyl-5-benzimidazolyl)butanoic acid, it is used in chemotherapy for treating lymphomas.
- 4-(5-Amino-1-methylbenzimidazolyl)butanoic acid Lacks the morpholine group but is investigated for similar biological activities.
- Analgesic and Anticancer Research Benzimidazole derivatives are synthesized and tested for analgesic and anticancer activity . The derivatives have shown moderate, strong, and very strong activity .
- Other Benzimidazole Derivatives
- 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4sulfamoylphenyl) acetamide (5a),
- 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-acetyl sulfamoyl) phenyl) acetamide (5b),
- 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(thiazol-2-yl) sulfamoyl)phenyl)acetamide (5c) .
- 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzenesul- fonamide (7 a),
- N-((4-(((1H-benzo[d]imidazol-2-yl)methyl)- amino)-phenyl)sulfonyl)acetamide (7b),
- 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N- (5-methylthiazol-2-yl)benzenesulfonamide (7c)
Mechanism of Action
The mechanism of action of 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Bendamustine Hydrochloride
Structure: 4-(5-(Bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride Molecular Formula: C₁₆H₂₂Cl₃N₃O₂ (MW: 394.72 g/mol) Key Differences:
- Substitution at position 5: Bis(2-chloroethyl)amino group (vs. amino in the target compound).
- N1-methylation on the benzimidazole ring (absent in the target compound).
- Pharmacological Role: Bendamustine acts as a bifunctional alkylating agent, inducing DNA crosslinks and apoptosis in cancer cells .
- Data :
| Property | Target Compound | Bendamustine Hydrochloride |
|---|---|---|
| Water Solubility | High (due to -COOH) | Moderate (hydrochloride salt) |
| Mechanism of Action | Not established | DNA alkylation |
| Clinical Use | None | Lymphoma, leukemia |
Bendamustine Dideschloroethyl Impurity
Structure: 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Molecular Formula: C₁₂H₁₅N₃O₂ (MW: 233.27 g/mol) Key Differences:
Ethyl 4-(5-(Bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
Structure: Ethyl ester derivative with bis(2-hydroxyethyl)amino substitution. Molecular Formula: C₁₉H₂₈N₃O₅ (MW: 385.45 g/mol) Key Differences:
- Esterification of the carboxylic acid (improves lipophilicity).
4-(5-((2-Hydroxyethyl)(methyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid
Structure : Hybrid substituents (methyl and hydroxyethyl) at position 5.
Molecular Formula : C₁₅H₂₁N₃O₃ (MW: 291.35 g/mol)
Key Differences :
- Mixed substituents balance lipophilicity and solubility.
- Demonstrates how minor structural changes alter pharmacokinetics .
Structural and Functional Implications
Biological Activity
4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, potentially modulating enzyme activity and receptor interactions.
1. Antimicrobial Activity
Research indicates that 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 4 μg/mL |
The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, although detailed mechanisms remain to be fully elucidated.
2. Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in lung cancer (A549) models. The anticancer activity is attributed to its ability to inhibit cell proliferation and promote programmed cell death.
Case Study: A549 Cell Line
- Treatment : Various concentrations of the compound were administered.
- Results : Significant reduction in cell viability was observed at concentrations above 10 μM, with an IC50 value determined at approximately 5 μM.
3. Other Therapeutic Effects
In addition to antimicrobial and anticancer properties, preliminary studies suggest that the compound may possess anti-inflammatory and antioxidant activities. These effects could be beneficial in treating conditions characterized by oxidative stress and inflammation.
The biological activity of 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that regulate cellular responses.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
Research Findings Summary
Recent studies have highlighted the potential of this compound in various therapeutic applications:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(5-amino-1H-benzo[d]imidazol-2-yl)butanoic acid, considering yield and purity?
- Methodological Answer : High-yield synthesis typically involves condensation reactions between aldehydes and amines under acidic conditions. For example, phenanthrenequinone and ammonium acetate in glacial acetic acid can yield structurally analogous imidazole derivatives with >90% efficiency . Multi-step strategies, such as coupling benzoic acid precursors with imidazole intermediates, may require pH optimization (e.g., using trifluoroacetic acid) to suppress side reactions and improve purity .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves imidazole ring conformation and hydrogen-bonding networks, critical for confirming the 5-amino substituent’s position .
- NMR spectroscopy : H and C NMR distinguish aromatic protons (δ 7.2–8.5 ppm) and confirm the butanoic acid side chain (δ 2.4–2.8 ppm for CH groups).
- HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How can solubility challenges during purification be mitigated?
- Methodological Answer : The compound’s amphoteric nature (due to the imidazole and carboxylic acid groups) complicates solubility. Adjusting pH to 4–6 (near the isoelectric point) minimizes ionization, enhancing crystallinity. Alternatively, mixed-solvent systems (e.g., methanol/water or DMSO/ethyl acetate) improve solubility during column chromatography .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide modifications to enhance biological activity?
- Methodological Answer :
- Amino group substitution : The 5-amino group on the benzimidazole ring is critical for hydrogen-bonding interactions with biological targets. Methylation or acetylation at this position reduces activity .
- Butanoic acid chain length : Shortening the chain to propanoic acid decreases solubility, while elongation introduces steric hindrance. Computational docking (e.g., AutoDock Vina) can predict optimal chain length for target binding .
Q. How can pharmacological targets of this compound be identified experimentally?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values correlate with the compound’s ability to occupy active sites .
- Receptor binding studies : Radiolabeled analogs (e.g., H or C) quantify affinity for G-protein-coupled receptors (GPCRs) via scintillation counting .
Q. How should contradictory data in synthesis yields be resolved?
- Methodological Answer : Discrepancies often arise from reaction temperature, solvent polarity, or catalyst purity. For example, condensation reactions in acetic acid at 80°C yield 91% product, but lower temperatures (60°C) drop yields to 65% due to incomplete cyclization . Systematic Design of Experiments (DoE) identifies critical factors (e.g., molar ratios, reaction time) to optimize reproducibility .
Q. What computational approaches predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock or Schrödinger Suite models interactions with active sites (e.g., imidazole stacking with aromatic residues in enzymes). Docking scores (<-7 kcal/mol indicate high affinity) .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, highlighting key residues (e.g., Asp189 in trypsin-like proteases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
